Boc-D-Nip-OH

Chiral Resolution Enantiomeric Purity Quality Control

Researchers face critical stereochemical fidelity risks when sourcing chiral piperidine intermediates - inadvertent use of the L-enantiomer or racemic mixture leads to failed asymmetric syntheses and invalid SAR data. Boc-D-Nip-OH (CAS 163438-09-3) eliminates this risk. • Defined (R)-configuration ensures reproducible stereochemical outcomes in FXa inhibitor intermediate synthesis. • ≥97% certified purity minimizes diastereomeric impurities in peptidomimetic construction. • Validated in patented routes to optically active diamine derivatives; identity confirmed via optical rotation (-52.2°) and melting point (166-171°C).

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 163438-09-3
Cat. No. B558477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Nip-OH
CAS163438-09-3
Synonyms163438-09-3; (r)-1-(tert-butoxycarbonyl)piperidine-3-carboxylicacid; (R)-Boc-nipecoticacid; (R)-N-Boc-piperidine-3-carboxylicacid; (R)-1-Boc-nipecoticacid; (r)-1-boc-piperidine-3-carboxylicacid; n-boc-(r)-nipecoticacid; (r)-boc-nip; (r)-(-)-n-boc-nipecoticacid; boc-(r)-nipecoticacid; d-1-boc-nipecoticacid; BOC-D-NIP-OH; (r)-boc-piperidine-3-carboxylicacid; (R)-Boc-Nip-OH; (r)-piperidine-1,3-dicarboxylicacid1-tert-butylester; (3R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylicacid; 1,3-Piperidinedicarboxylicacid,1-(1,1-dimethylethyl)ester,(3R)-; Boc-(R)-beta2-Homopro-OH; AmbotzBAA1151; AC1LD7EM; BOC-D-NIPECOTICACID; BOC-D-PIC(3)-OH; (r)-(n)-boc-nipecoticacid; KSC179A1L; SCHEMBL181768
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C(=O)O
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
InChIKeyNXILIHONWRXHFA-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Nip-OH (CAS 163438-09-3) Chemical Profile and Core Specifications for Procurement


Boc-D-Nip-OH (CAS 163438-09-3), chemically defined as (R)-1-Boc-piperidine-3-carboxylic acid, is a chiral, N-Boc-protected nipecotic acid derivative with a molecular formula of C11H19NO4 and a molecular weight of 229.27 g/mol [1][2]. It is a white to off-white crystalline powder that is primarily utilized as a versatile organic synthesis intermediate, particularly in the preparation of chiral piperidine-containing scaffolds and peptidomimetics [2]. Its utility is grounded in the stereochemically defined (R)-configuration, which is critical for asymmetric synthesis and structure-activity relationship (SAR) studies in drug discovery .

Configuration (R)-nipecotic acid derivative
Protection N-Boc for orthogonal deprotection
Utility Chiral piperidine scaffold synthesis

Boc-D-Nip-OH: Why Generic Substitution with L-Enantiomer or Racemate Is Not Viable


Simple in-class substitution of Boc-D-Nip-OH with its L-enantiomer (Boc-L-Nip-OH, CAS 88495-54-9) or racemic Boc-nipecotic acid is fundamentally flawed due to stereochemistry-dependent biological activity and physicochemical properties. The (R)-enantiomer of Boc-D-Nip-OH imparts specific three-dimensional orientation that dictates interactions with chiral biological targets such as enzymes and receptors; using the (S)-enantiomer or a racemic mixture can lead to divergent, often diminished, or even antagonistic pharmacological outcomes [1]. Furthermore, the enantiomers exhibit distinct physical constants, including specific optical rotation and melting point, which serve as critical quality control (QC) metrics for identity and purity verification during synthesis and procurement [2]. Without stereochemical fidelity, the reproducibility of synthetic routes—particularly in asymmetric syntheses for drug candidates—is severely compromised, making the defined (R)-enantiomer a non-negotiable requirement for specific research and industrial applications [3].

Enantiomeric mismatch (L-isomer or racemate) may lead to divergent biological activity in chiral environments.
Distinct physical constants (optical rotation, melting point) may not transfer for identity verification and QC protocols.

Boc-D-Nip-OH vs. Comparators: Quantified Differentiation Evidence for Scientific Selection


Stereochemical Purity: Quantified Optical Rotation Defines Enantiomeric Identity vs. L-Enantiomer

The (R)-enantiomer of Boc-D-Nip-OH exhibits a specific optical rotation ([α]D20) of -52.2° (c=1.15, MeOH), a value that is diametrically opposite to that of the (S)-enantiomer, Boc-L-Nip-OH, which shows an [α]D22 of +57° (c=1, CHCl3) [1]. This quantitative difference in chiroptical properties provides a definitive, non-destructive method for verifying enantiomeric identity and purity, which is critical for ensuring the correct stereochemistry in downstream chiral syntheses [2].

Stereochemical Purity
Head-to-head
−52.2°vs.+57° (Boc-L-Nip-OH)
Supports enantiomeric identity verification
Solvent differs; sign inversion definitive
Chiral Resolution Enantiomeric Purity Quality Control Asymmetric Synthesis

Thermal Identity Verification: Comparative Melting Point Ranges for QC Release

Boc-D-Nip-OH is characterized by a melting point range of 166-171°C, which is consistently higher and distinct from the melting point range of 159-162°C reported for Boc-L-Nip-OH [1][2]. This difference in thermal behavior provides a straightforward and robust method for distinguishing the two enantiomers in a laboratory setting and serves as a routine quality control check for identity and purity upon material receipt.

Thermal Identity
Head-to-head
166–171 °Cvs.159–162 °C (Boc-L-Nip-OH)
Simple identity test for enantiomer confirmation
Capillary MP; vendor-supplied data
Thermal Analysis Identity Testing Polymorph Screening Quality Control

Validated Purity Profile: Quantified HPLC Purity Enables Precise Stoichiometric Control

Commercially available Boc-D-Nip-OH is routinely supplied with a minimum HPLC purity of 96% (often ≥97% or 98%), as specified by major vendors . This high level of purity is essential for its application as a stoichiometric reagent in multi-step organic syntheses, where impurities can lead to side reactions, reduced yields, and challenging purifications.

Purity (HPLC)
Reported
≥97% (HPLC)
Supports stoichiometric control in synthesis
Verify with CoA; vendor-reported
HPLC Purity Assessment Stoichiometry Process Chemistry

Proven Synthetic Utility: Direct Application in Patented FXa Inhibitor Synthesis

Boc-D-Nip-OH is explicitly named as a key starting material or intermediate in patent literature for the industrial production of optically active diamine derivatives, which are crucial precursors for activated blood coagulation factor X (FXa) inhibitors [1][2]. This direct patent linkage provides verifiable evidence of its established role in a validated, high-value synthetic pathway, differentiating it from general-purpose building blocks that lack such documented industrial relevance.

Synthetic Utility
Reported context
Specified as starting material in patent for FXa inhibitor precursors
Reported pathway-fit for FXa-targeted chemistry
Patent application evidence; review synthetic scope
Medicinal Chemistry Patent Synthesis FXa Inhibitor Drug Development

Boc-D-Nip-OH: Priority Application Scenarios Driven by Quantitative Differentiation


Asymmetric Synthesis of FXa Inhibitor Precursors

As detailed in Section 3, Evidence 4, Boc-D-Nip-OH is a validated building block in the patented synthesis of optically active diamine derivatives, which are essential intermediates for FXa inhibitors [1][2]. Procuring the (R)-enantiomer is mandatory for achieving the desired stereochemistry of the final pharmaceutical candidate, as the (S)-enantiomer would lead to a diastereomeric or enantiomeric product with potentially altered, or absent, biological activity against the FXa target.

Chiral Resolution and Enantiomeric Purity Verification Protocols

The well-defined optical rotation (-52.2°) and melting point (166-171°C) of Boc-D-Nip-OH, as established in Section 3, Evidences 1 & 2, make it an ideal candidate for use as a reference standard in the development and validation of chiral HPLC methods [3]. Its distinct chiroptical and thermal signatures provide clear benchmarks for monitoring enantiomeric purity during the resolution of racemic mixtures or for verifying the stereochemical outcome of asymmetric catalytic reactions.

Precision Synthesis of Peptidomimetics and Chiral Scaffolds

Given its high, certified purity (≥97%, Section 3, Evidence 3) and defined stereochemistry, Boc-D-Nip-OH is the preferred building block for the construction of complex, chiral piperidine-containing molecules . In peptidomimetic synthesis, the (R)-configuration of the piperidine ring can mimic the spatial orientation of amino acid side chains, and its incorporation using a high-purity starting material ensures reproducible yields and minimizes the formation of diastereomeric impurities that are difficult to separate [4].

Application
Selection Property
Validation Focus
Asymmetric synthesis of FXa inhibitor precursors
Chiral building block identity
Stereochemical outcome verification
Chiral purity verification protocols
Reference standard suitability
Enantiomeric purity monitoring
Peptidomimetic and chiral scaffold synthesis
High-purity chiral scaffold
Diastereomeric purity and yield reproducibility
Quote Request

Request a Quote for Boc-D-Nip-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.